REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([NH:8][C:9](=[O:12])[O:10][CH3:11])=[C:6]([NH2:13])[N:5]=[C:4]([C:14]2[C:22]3[C:17](=[N:18][CH:19]=[CH:20][CH:21]=3)[N:16]([CH2:23][C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=3[F:30])[N:15]=2)[N:3]=1.[H-].[Na+].I[CH3:34].[OH-].[K+]>O>[NH2:1][C:2]1[C:7]([N:8]([CH3:34])[C:9](=[O:12])[O:10][CH3:11])=[C:6]([NH2:13])[N:5]=[C:4]([C:14]2[C:22]3[C:17](=[N:18][CH:19]=[CH:20][CH:21]=3)[N:16]([CH2:23][C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=3[F:30])[N:15]=2)[N:3]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
310 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC(=C1NC(OC)=O)N)C1=NN(C2=NC=CC=C21)CC2=C(C=CC=C2)F
|
Name
|
|
Quantity
|
27.32 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
215.5 mg
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracting with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried with magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue is purified by preparative RP-HPLC
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=NC(=C1N(C(OC)=O)C)N)C1=NN(C2=NC=CC=C21)CC2=C(C=CC=C2)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |